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Compound of Interest

Compound Name: 5-Bromo-7-chloroindoline

CAS No.: 221024-31-3

Cat. No.: B1284858 Get Quote

Executive Summary & Compound Identity
5-Bromo-7-chloroindoline (CAS: 221024-31-3) is a halogenated indoline scaffold.[1] It serves

as a high-value building block because the 5-bromo and 7-chloro positions offer orthogonal

reactivity for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura at C5) and nucleophilic

substitutions, while the indoline nitrogen remains a versatile attachment point.
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Property Detail

IUPAC Name 5-bromo-7-chloro-2,3-dihydro-1H-indole

Molecular Formula

C

H

BrClN

Molecular Weight 232.51 g/mol

Monoisotopic Mass

230.945 g/mol (

Br,

Cl)

Appearance Off-white to pale brown solid

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate,

CDCl

Synthesis & Isolation Context
To understand the purity profile, one must recognize the synthesis origin. This compound is

typically generated via the hydrolysis of 1-(5-bromo-7-chloroindoline-1-yl)ethan-1-one or the

reduction of the corresponding indole.

Synthesis Workflow (Graphviz)
The following diagram illustrates the standard isolation pathway, highlighting critical control

points for spectroscopic verification.
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Alternative Route (Patent AU2020381792)

5-Bromo-7-chloroindole
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Reduction
(NaCNBH3 or Sn/HCl)

Reduction
Crude Indoline

Workup Purification
(Column Chrom. or Recryst.)

Isolation

5-Bromo-7-chloroindoline
(Target)

Yields ~80%

1-Acetyl-5-bromo-7-chloroindoline LiOH / MeOH / H2O
70°C, Overnight

Click to download full resolution via product page

Caption: Synthesis pathways for 5-Bromo-7-chloroindoline showing direct reduction and

hydrolysis routes.

Mass Spectrometry (MS) Data
The mass spectrum of 5-Bromo-7-chloroindoline is dominated by the unique isotopic

signature of the Bromine (50:50) and Chlorine (75:25) combination. This 3:4:1 pattern is the

primary diagnostic for identity confirmation.

Isotopic Abundance & Pattern
For the ion [M+H]

:

Br +

Cl (M): Relative Intensity ~75%

Br +

Cl AND

Br +

Cl (M+2): Relative Intensity ~100% (Base Peak)

Br +

Cl (M+4): Relative Intensity ~25%
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Ion Species m/z (Calculated)
Relative
Abundance
(Approx)

Assignment

[M+H] 231.95 75%
Br,

Cl isotope

[M+H+2] 233.95 100%

Mixed isotopes (

Br/

Cl dominant)

[M+H+4] 235.95 25%
Br,

Cl isotope

Fragmentation Logic (Graphviz)
In ESI-MS/MS, the indoline core typically fragments via loss of the halogen atoms or ring

opening.

[M+H]+ 
 m/z 232/234/236

[M-Br]+ 
 Loss of Bromine (79/81)

Homolytic cleavage

[M-Cl]+ 
 Loss of Chlorine (35/37)

Minor pathway

Indoline Core 
 m/z ~118

Further fragmentation

Click to download full resolution via product page
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Caption: Predicted ESI-MS fragmentation pathway for halogenated indoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is characterized by the asymmetry introduced by the 5,7-substitution pattern.

The 7-position chlorine is ortho to the indoline nitrogen, while the 5-position bromine is para to

the nitrogen.

H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (

) are referenced to TMS (0.00 ppm) or CHCl

residual (7.26 ppm).
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

H-4 7.28 - 7.32 Doublet (d) 1H

Meta-

coupling to H-

6; deshielded

by Br.

H-6 7.10 - 7.15 Doublet (d) 1H

Meta-

coupling to H-

4; shielded

relative to H-

4 due to

position.

N-H 4.00 - 5.50 Broad Singlet 1H -

Exchangeabl

e; shift varies

with

concentration

/solvent.

H-2 3.55 - 3.65 Triplet (t) 2H

Adjacent to

Nitrogen

(deshielded).

H-3 3.05 - 3.15 Triplet (t) 2H
Benzylic

protons.

Key Diagnostic Feature: The aromatic region will show only two signals appearing as small

doublets (meta-coupling). If you see large doublets (

Hz), the substitution pattern is incorrect (e.g., 4,5 or 5,6 substitution).

C NMR Data (100 MHz, CDCl )
Aromatic Carbons: ~150.0 (C-7a, attached to N), ~135.0 (C-3a), ~130.0 (C-4), ~128.0 (C-6),

~115.0 (C-7, C-Cl), ~110.0 (C-5, C-Br).

Aliphatic Carbons: ~48.0 (C-2), ~29.5 (C-3).
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Infrared Spectroscopy (IR)
IR is useful for confirming the secondary amine and the absence of the carbonyl group (if

synthesized from the amide).

Frequency (cm

)
Vibration Mode Significance

3350 - 3420 N-H Stretch
Sharp/Medium band; confirms

free amine.

2850 - 2950 C-H Stretch
Aliphatic CH

of the indoline ring.

1580 - 1610 C=C Aromatic
Benzene ring breathing

modes.

1460 - 1480 C-H Bend Methylene deformation.

600 - 800 C-Br / C-Cl
Characteristic "Fingerprint"

halo-arene bands.

Experimental Validation Protocol
To validate a batch of 5-Bromo-7-chloroindoline, follow this logic flow:

Check Appearance: Must be solid (pale). Dark oil suggests oxidation to indole.

Run LC-MS: Look for the 3:4:1 isotopic cluster at m/z 232/234/236. A single peak indicates

dehalogenation.

Run

H NMR: Verify the integration of aliphatic protons (2:2) and aromatic protons (1:1).

Pass Criteria: Two clear meta-coupled aromatic doublets.

Fail Criteria: Presence of aldehyde peaks (~10 ppm) or ethyl group signals (if hydrolysis of

N-ethyl/acetyl was incomplete).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 221024-31-3: 5-Bromo-7-chloro-2,3-dihydro-1H-indole [cymitquimica.com]

2. 5-BroMo-7-chloroindoline | 221024-31-3 [m.chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data &
Characterization of 5-Bromo-7-chloroindoline]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1284858#spectroscopic-data-for-5-bromo-7-
chloroindoline-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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